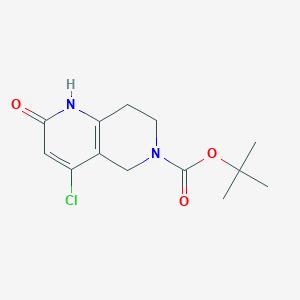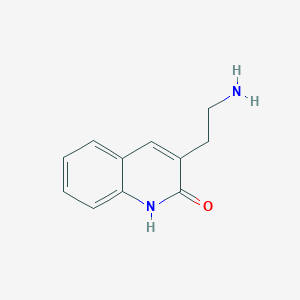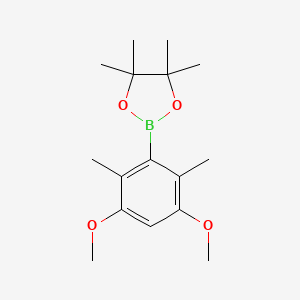![molecular formula C12H17NO2 B11759344 [Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid is an organic compound with a complex structure that includes an ethyl group, a 3-methyl-benzyl group, and an amino-acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-methyl-benzyl)-amino]-acetic acid typically involves multiple steps, starting with the preparation of the 3-methyl-benzylamine. This can be achieved through the reduction of 3-methyl-benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon. The resulting 3-methyl-benzylamine is then reacted with ethyl bromoacetate in the presence of a base like sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Bases: Sodium hydroxide, sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while reduction can lead to the formation of the corresponding alcohols .
Aplicaciones Científicas De Investigación
[Ethyl-(3-methyl-benzyl)-amino]-acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [Ethyl-(3-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [Ethyl-(3-methyl-benzyl)-amino]-acetic acid include:
Benzylamine derivatives: Compounds with similar benzylic amine structures.
Amino acids: Compounds with amino and carboxylic acid functional groups.
Ethyl esters: Compounds with ethyl ester functional groups
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
2-[ethyl-[(3-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
Clave InChI |
ZVRBULJCPVBHGL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC(=C1)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-4-methoxy-3-methylpyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B11759271.png)
![(1R,3S,5R)-3-{[(benzyloxy)carbonyl]amino}-5-hydroxycyclohexane-1-carboxylic acid](/img/structure/B11759277.png)

![[2-(1-propyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759291.png)

![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)




